molecular formula C14H15NS B12593025 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline CAS No. 601510-76-3

3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Cat. No.: B12593025
CAS No.: 601510-76-3
M. Wt: 229.34 g/mol
InChI Key: PIXBWIICYAJEOJ-UHFFFAOYSA-N
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Description

3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyclopenta[g]quinoline core, which is further modified by methyl and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylsulfanyl aniline with cyclopentanone in the presence of a strong acid catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitro-substituted quinoline derivatives

Scientific Research Applications

3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline: Similar structure with a chlorine substituent instead of a methylsulfanyl group.

    6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine: Another quinoline derivative with different substituents and additional heteroatoms.

Uniqueness

3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

601510-76-3

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline

InChI

InChI=1S/C14H15NS/c1-9-6-12-7-10-4-3-5-11(10)8-13(12)15-14(9)16-2/h6-8H,3-5H2,1-2H3

InChI Key

PIXBWIICYAJEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(CCC3)C=C2N=C1SC

Origin of Product

United States

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